2-(piperidinomethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of benzofuro[3,2-d]pyrimidines
Preparation Methods
The synthesis of 2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be achieved through several synthetic routes. One common method involves the cyclization of 5-phenyl-barbituric acids using palladium-charcoal as a catalyst. This process can also be carried out via oxidation to 3-hydroxy-3-phenylbarbituric acids followed by cyclodehydratation with strong acids . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound, leading to the formation of new products.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, as a PARP-1 inhibitor, it inhibits the repair of DNA single-strand breakage, leading to the accumulation of DNA double-strand breaks and promoting apoptosis in cancer cells . The compound’s electron-transport properties also make it suitable for use in OLEDs, where it facilitates the transport of electrons within the device .
Comparison with Similar Compounds
2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one can be compared with other similar compounds such as:
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds also exhibit significant biological activity, particularly as antitubercular agents.
Benzofuro[2,3-d]pyrimidin-2,4-diones: These compounds are synthesized through similar routes and have applications in organic chemistry and materials science.
The uniqueness of 2-(piperidinomethyl)1benzofuro[3,2-d]pyrimidin-4(3H)-one lies in its specific structure, which imparts distinct biological and electronic properties, making it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C16H17N3O2 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
2-(piperidin-1-ylmethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C16H17N3O2/c20-16-15-14(11-6-2-3-7-12(11)21-15)17-13(18-16)10-19-8-4-1-5-9-19/h2-3,6-7H,1,4-5,8-10H2,(H,17,18,20) |
InChI Key |
XOSGFDOSGGXMHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=NC3=C(C(=O)N2)OC4=CC=CC=C43 |
Origin of Product |
United States |
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